molecular formula C13H10N2O2S B11136370 (5E)-5-(2H-chromen-3-ylmethylidene)-2-thioxoimidazolidin-4-one

(5E)-5-(2H-chromen-3-ylmethylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B11136370
M. Wt: 258.30 g/mol
InChI Key: JPXXHJPURDEAHA-UXBLZVDNSA-N
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Description

(5E)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound that features a chromene moiety linked to an imidazolidinone ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves the condensation of 2H-chromen-3-carbaldehyde with 2-sulfanylideneimidazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with unique optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chromene moiety can interact with various biological pathways, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-THIOXOIMIDAZOLIDIN-4-ONE: Similar structure but with a thioxo group instead of a sulfanylidene group.

    (5E)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-OXOIMIDAZOLIDIN-4-ONE: Contains an oxo group instead of a sulfanylidene group.

Uniqueness

(5E)-5-[(2H-CHROMEN-3-YL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

(5E)-5-(2H-chromen-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H10N2O2S/c16-12-10(14-13(18)15-12)6-8-5-9-3-1-2-4-11(9)17-7-8/h1-6H,7H2,(H2,14,15,16,18)/b10-6+

InChI Key

JPXXHJPURDEAHA-UXBLZVDNSA-N

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C/3\C(=O)NC(=S)N3

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)NC(=S)N3

Origin of Product

United States

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